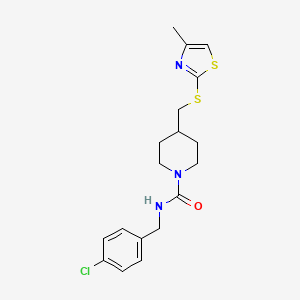
N-(4-chlorobenzyl)-4-(((4-methylthiazol-2-yl)thio)methyl)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorobenzyl)-4-(((4-methylthiazol-2-yl)thio)methyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C18H22ClN3OS2 and its molecular weight is 395.96. The purity is usually 95%.
BenchChem offers high-quality N-(4-chlorobenzyl)-4-(((4-methylthiazol-2-yl)thio)methyl)piperidine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorobenzyl)-4-(((4-methylthiazol-2-yl)thio)methyl)piperidine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Evaluation as Potential Antipsychotic Agents
- Research explored heterocyclic analogues of a similar compound, evaluating their binding to dopamine and serotonin receptors, and their potential as antipsychotic agents. Two derivatives showed potent in vivo activities with less likelihood of extrapyramidal side effects (Norman, Navas, Thompson, & Rigdon, 1996).
Development of Calcitonin Gene-Related Peptide (CGRP) Receptor Antagonists
- Research into the development of a potent CGRP receptor antagonist, involving a complex synthesis process, highlighted the importance of a specific chemical structure for effective receptor antagonism (Cann et al., 2012).
Molecular Interaction Studies
- A study on the molecular interaction of an antagonist compound with the CB1 cannabinoid receptor. This research used molecular orbital methods and pharmacophore models to understand the binding interactions and activity of the compound (Shim et al., 2002).
Synthesis of Novel Heterocyclic Compounds with Therapeutic Potential
- Synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, showcasing potential as COX inhibitors with analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Synthesis and Evaluation of Anti-TMV and Antimicrobial Activities
- New derivatives of piperazine doped with febuxostat were synthesized and evaluated for their antiviral and antimicrobial activities. Some compounds exhibited promising activities (Reddy et al., 2013).
Lewis Basic Catalysts in Hydrosilylation Reactions
- Research on N-formamides derived from l-piperazine-2-carboxylic acid as highly enantioselective Lewis basic catalysts for hydrosilylation of N-aryl imines, demonstrating broad substrate adaptability and high yields (Wang, Cheng, Wu, Wei, & Sun, 2006).
Synthesis of N,S-Containing Heterocycles
- The Mannich reaction was used for the synthesis of N,S-containing heterocycles, resulting in compounds with potential for further chemical modification and analysis (Dotsenko, Krivokolysko, & Litvinov, 2012).
Structure-Activity Relationships of Pyrazole Derivatives
- Investigating structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. This research focused on the structural requirements for potent and selective brain cannabinoid CB1 receptor antagonistic activity (Lan et al., 1999).
Synthesis and Characterization of Novel Benzamides
- Synthesis and bioactivity studies of novel benzamides and their metal complexes, highlighting their potential antibacterial properties (Khatiwora et al., 2013).
Propriétés
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3OS2/c1-13-11-24-18(21-13)25-12-15-6-8-22(9-7-15)17(23)20-10-14-2-4-16(19)5-3-14/h2-5,11,15H,6-10,12H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXUPCHZELGOEAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SCC2CCN(CC2)C(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzyl)-4-(((4-methylthiazol-2-yl)thio)methyl)piperidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


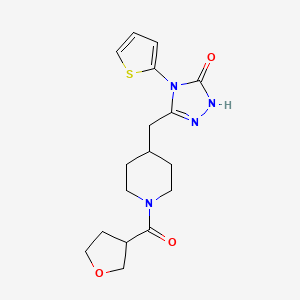
![(1S,4S,5R,9S,10R,13R,14S)-5-(Acetyloxymethyl)-14-hydroxy-14-(hydroxymethyl)-9-methyltetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B2843857.png)
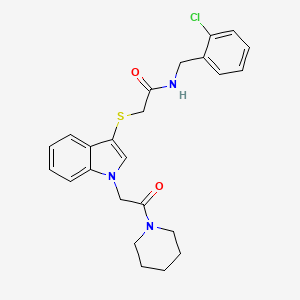
![N-(3,5-dimethoxyphenyl)-2-({3-methyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2843862.png)
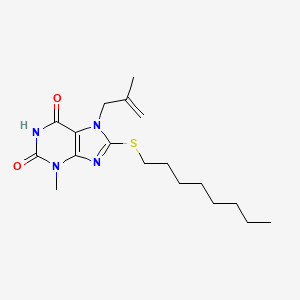
![2-azido-N-[1-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B2843864.png)
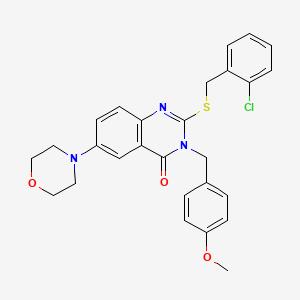
![9-Methyl-9-azabicyclo[4.2.1]nonan-3-one](/img/structure/B2843868.png)



![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2843874.png)
